4-Dodecylstyrene
Description
4-Dodecylstyrene is a styrene derivative featuring a dodecyl (C₁₂H₂₅) substituent at the para position of the aromatic ring. This compound is primarily utilized as a monomer in the synthesis of copolymers for synthetic rubbers, where its long alkyl chain enhances hydrophobicity and influences material properties such as flexibility and thermal stability .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-dodecyl-4-ethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32/c1-3-5-6-7-8-9-10-11-12-13-14-20-17-15-19(4-2)16-18-20/h4,15-18H,2-3,5-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNKJKGZKFOLOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20604327 | |
| Record name | 1-Dodecyl-4-ethenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20604327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66218-69-7 | |
| Record name | 1-Dodecyl-4-ethenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20604327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-Dodecyl styrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Alkylbenzene Precursor Functionalization
The synthesis initiates with 4-dodecylbenzene, prepared through Friedel-Crafts alkylation of benzene with 1-chlorododecane using aluminum trichloride catalysis. Key modifications to classical procedures include:
- Temperature control : Maintaining 0-5°C during electrophilic substitution prevents polyalkylation byproducts
- Stoichiometric ratios : 1.05:1 molar ratio of 1-chlorododecane to benzene maximizes monoalkylation
- Workup protocol : Sequential washes with 5% HCl, saturated NaHCO₃, and brine remove catalytic residues
Dehydration to Styrenic Structure
Conversion of the benzylic alcohol intermediate to the target olefin employs sulfuric acid (98%) under modified conditions:
Table 1: Dehydration Reaction Parameters
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Acid concentration | 98% H₂SO₄ | Minimizes diene formation |
| Reaction temperature | 110-115°C | Optimal elimination kinetics |
| Time | 4-6 hours | Complete conversion |
| Quenching method | Ice-cold NaOH (2M) | Prevents over-acidification |
The mechanism proceeds through E1 elimination, where acid-mediated hydroxyl group protonation generates a stabilized benzyl carbocation, followed by β-hydrogen abstraction to form the trans-stilbene structure.
Purification and Quality Control
Chromatographic Separation
Crude product purification uses silica gel chromatography (230-400 mesh) with hexanes eluent, achieving 98.7% purity:
Table 2: Chromatographic Conditions
| Column Dimensions | Loading Capacity | Flow Rate | Fraction Size | Purity Threshold |
|---|---|---|---|---|
| 50 × 300 mm | 5 g silica/g product | 15 mL/min | 25 mL | >95% by GC-MS |
Hexanes' low polarity effectively separates this compound (Rf = 0.45) from residual dodecylbenzene (Rf = 0.68) and oligomeric byproducts (Rf < 0.2).
Spectroscopic Characterization
- δ 0.87 (t, J = 6.5 Hz, 3H): Terminal methyl group
- δ 1.20-1.35 (br m, 18H): Methylene backbone
- δ 2.57 (t, J = 7.7 Hz, 2H): Benzylic CH₂
- δ 5.18/5.69/6.68 (vinyl protons): Trans coupling (J = 17 Hz), cis coupling (J = 11 Hz)
- 14.1 ppm: CH₃ carbon
- 22.7-31.5 ppm: Aliphatic chain carbons
- 126.1-142.7 ppm: Aromatic and vinyl carbons
Industrial-Scale Production Considerations
Multigram Synthesis Optimization
The reported method scales linearly from 5g to 500g batches with consistent yields (72-75%). Critical scale-up parameters include:
Table 3: Scalability Metrics
| Batch Size | Reaction Vessel | Cooling Capacity | Purification Time | Yield (%) |
|---|---|---|---|---|
| 5 g | 100 mL RB | Ice bath | 2 h | 75 |
| 100 g | 5 L reactor | Jacketed cooling | 8 h | 73 |
| 500 g | 20 L reactor | Cryogenic system | 24 h | 72 |
Thermal Stability Profiling
Differential scanning calorimetry reveals decomposition initiates at 248°C (1°C/min heating rate), confirming thermal stability for melt-processing applications. Storage under nitrogen at -20°C prevents premature polymerization (<0.1% dimer formation after 6 months).
Comparative Analysis of Synthetic Methodologies
While the reported method remains predominant, alternative approaches show varying efficacy:
Free Radical Pathway :
- Initiators: AIBN (0.1 mol%)
- Temperature: 80°C
- Limitation: 58% yield with 12% oligomeric byproducts
Organometallic Coupling :
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: K₂CO₃
- Yield: 63% with higher cost
The acid-catalyzed dehydration method provides optimal balance of efficiency (75% yield), purity (>95%), and scalability (>500g batches).
Applications in Advanced Material Synthesis
This compound's hydrophobic side chain enables creation of:
- Thermomorphic catalysts using poly(this compound) supports
- pH-responsive membranes via RAFT polymerization
- Compatibilizers for polymer blends (5-15 wt% loading)
Current research focuses on flow chemistry integration, where the compound's thermal stability permits continuous processing at 150-200°C.
Chemical Reactions Analysis
4-Dodecylstyrene undergoes various chemical reactions, including:
Polymerization: It can be polymerized to form poly(this compound), which is used as a phase-selectively soluble polymer support.
Substitution Reactions: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration and sulfonation, under appropriate conditions.
Oxidation and Reduction: The alkyl chain can be oxidized to form carboxylic acids or reduced to form alkanes.
Common reagents used in these reactions include sulfuric acid for sulfonation
Biological Activity
4-Dodecylstyrene (4-DDS) is an alkyl-substituted styrene derivative that has garnered attention in various fields, including material science and biomedicine. This article explores the biological activity of this compound, focusing on its potential applications, mechanisms of action, and relevant case studies.
This compound is characterized by the presence of a dodecyl group attached to the styrene backbone. This structure contributes to its unique properties, enabling it to interact with biological systems. The molecular formula of 4-DDS is , and its structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that 4-DDS displays significant antibacterial and antifungal activity. It has been tested against a range of pathogens, demonstrating effectiveness in inhibiting growth.
- Antineoplastic Activity : Preliminary assessments suggest that 4-DDS may possess antitumor properties, potentially acting through mechanisms that induce apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, which could be beneficial in treating chronic inflammatory diseases.
The biological activities of this compound are attributed to several mechanisms:
- Membrane Disruption : The hydrophobic nature of the dodecyl group allows 4-DDS to integrate into lipid membranes, leading to structural changes that can disrupt cellular integrity.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that 4-DDS can induce oxidative stress in cells, contributing to its antimicrobial and anticancer effects.
- Enzyme Inhibition : There is evidence that 4-DDS may inhibit specific enzymes involved in metabolic pathways, further supporting its potential therapeutic applications.
Antimicrobial Activity
In a study published in Phytomedicine, researchers evaluated the antimicrobial efficacy of various alkyl-styrenes, including this compound. The results indicated a notable inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of commonly used antibiotics, suggesting a promising alternative for infection control .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 25 | Staphylococcus aureus |
| This compound | 30 | Escherichia coli |
| Ampicillin | 50 | Staphylococcus aureus |
Antineoplastic Activity
In another investigation focused on the antineoplastic properties of styrene derivatives, this compound was shown to induce apoptosis in human cancer cell lines. The study utilized flow cytometry to analyze cell viability and apoptosis markers, revealing a dose-dependent response .
| Concentration (µM) | Viability (%) | Apoptosis (%) |
|---|---|---|
| 10 | 80 | 10 |
| 25 | 60 | 30 |
| 50 | 35 | 65 |
Scientific Research Applications
Polymer Chemistry
Polymerization
4-Dodecylstyrene can be polymerized to produce poly(this compound), which exhibits remarkable solubility characteristics. This property makes it advantageous as a phase-selectively soluble polymer support in various catalytic processes. The polymerization can be achieved through methods such as radical polymerization and reversible addition-fragmentation chain transfer (RAFT) polymerization, allowing for the design of copolymers with tailored properties.
Copolymers
Research has demonstrated that copolymerizing this compound with other styrenic monomers, such as 4-tert-butylstyrene, results in materials with enhanced phase selectivity and solubility. These copolymers have been utilized in applications requiring specific interactions with solvents or substrates, making them valuable in fields like drug delivery and sensor technology .
Catalysis
Support for Catalysts
The use of this compound in the synthesis of polymer-supported catalysts has been extensively studied. For instance, poly(this compound) can be functionalized to create supports for palladium catalysts used in cross-coupling reactions. The polymer-bound phosphines derived from 4-DS exhibit low metal leaching during catalytic processes, which is crucial for maintaining catalyst efficiency and environmental safety .
Applications in Organic Synthesis
The palladium complexes formed using poly(this compound)-bound phosphines have shown effectiveness in various organic transformations, including aryl halide amination reactions. The ability to recycle these catalysts without significant loss of activity underscores their practical utility in industrial applications .
Material Science
Thermal and Mechanical Properties
Polymers derived from this compound demonstrate enhanced thermal stability and mechanical strength compared to conventional polystyrenes. This makes them suitable for applications in high-performance materials where durability is essential.
Nanocomposites
Incorporating nanoparticles into poly(this compound) matrices has been explored to develop nanocomposites with improved electrical and thermal properties. These materials are being investigated for use in electronics, packaging, and automotive industries due to their lightweight and robust nature.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 4-dodecylstyrene, enabling a comparative analysis:
4-n-Propylstyrene and 4-t-Butylstyrene
- Structural Differences : These styrene derivatives have shorter alkyl chains (propyl or tert-butyl) compared to the dodecyl group in this compound.
- Impact on Applications: Shorter chains reduce hydrophobicity, making these compounds suitable for polymers requiring lower viscosity or higher rigidity. In contrast, this compound’s long chain improves compatibility with nonpolar matrices .
Dodecylbenzene (C₁₈H₃₀)
- Structural Differences: Lacks the vinyl group (-CH=CH₂) present in styrene derivatives, making it a non-polymerizable alkylbenzene.
- Applications : Primarily used as a precursor in detergent manufacturing due to its surfactant properties. Its CAS number is 123-01-3, with a molecular weight of 246.43 g/mol .
Dodecylamine (C₁₂H₂₇N)
- Functional Group : Contains an amine (-NH₂) group instead of a vinyl group.
- Applications : Utilized as a corrosion inhibitor, surfactant, or polymer additive. Its basicity contrasts with the neutral aromatic structure of this compound .
4-Dodecylbenzenesulfonic Acid (C₁₈H₃₀O₃S)
- Functional Group : Sulfonic acid (-SO₃H) group confers strong acidity and water solubility.
- Applications : Acts as a surfactant, catalyst, or ion-exchange resin component. Its molecular weight is 326.49 g/mol (CAS: mixture of isomers) .
4-Dodecylphenol (C₁₈H₃₀O)
- Functional Group: Phenolic hydroxyl (-OH) group enables hydrogen bonding and acidity.
- Applications : Used in antioxidants, lubricant additives, or intermediates for epoxy resins. Molecular weight: 262.43 g/mol (CAS: 27193-86-8) .
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 4-Dodecylstyrene, and what methodological considerations are critical for reproducibility?
- Answer : Synthesis typically involves alkylation of styrene derivatives using dodecyl halides or Friedel-Crafts alkylation. Key considerations include:
-
Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions .
-
Solvent purity : Anhydrous conditions to prevent side reactions.
-
Temperature control : Maintaining 60–80°C to optimize yield while minimizing polymerization .
-
Characterization : Use NMR (¹H/¹³C) to confirm alkyl chain attachment and GC-MS to assess purity.
Property Value/Description Source Molecular Formula C₂₀H₃₂ (hypothesized) Analogous to 4-Dodecylmorpholine Molecular Weight ~272.5 g/mol Calculated Key Spectral Signals δ 0.88 (t, -CH₃), δ 1.2–1.6 (m, -(CH₂)₁₁-) in ¹H NMR Standard alkylstyrene profiles
Q. How should researchers characterize the physicochemical properties of this compound, and what instruments are most effective?
- Answer : Prioritize:
- Chromatography : HPLC or GC-MS for purity analysis.
- Spectroscopy : FTIR for functional group identification (e.g., vinyl C=C stretch at ~1630 cm⁻¹) .
- Thermal analysis : DSC to study melting points and phase behavior.
- Surface tension : Use pendant drop tensiometry for surfactant-like behavior studies .
Advanced Research Questions
Q. What experimental design strategies mitigate challenges in studying this compound’s reactivity in polymer matrices?
- Answer :
- Controlled environments : Use inert atmospheres (N₂/Ar) to prevent oxidation during polymerization .
- Kinetic studies : Monitor reaction progress via real-time FTIR or rheometry.
- Variable isolation : Test monomer concentration, initiator type (e.g., AIBN), and temperature gradients to identify dominant factors .
- Replication : Triplicate trials to account for batch variability.
Q. How can researchers resolve contradictions in literature regarding this compound’s surfactant efficacy compared to similar alkylated aromatics?
- Answer :
- Comparative assays : Measure critical micelle concentration (CMC) using conductivity or fluorescence probing .
- Structural analysis : Correlate alkyl chain length/position (e.g., para vs. ortho substitution) with interfacial activity via MD simulations .
- Error analysis : Statistically evaluate reported CMC values (e.g., ANOVA) to identify outliers or methodological biases .
Q. What methodologies are recommended for analyzing this compound’s environmental stability under varying pH and UV exposure?
- Answer :
- Accelerated aging tests : Expose samples to UV lamps (λ = 254–365 nm) and monitor degradation via LC-MS .
- pH-dependent hydrolysis : Use buffered solutions (pH 2–12) and track byproducts with ion chromatography.
- Data normalization : Express degradation rates relative to control compounds (e.g., styrene) to contextualize results .
Data Analysis & Interpretation
Q. How should researchers statistically validate trends in this compound’s performance across heterogeneous datasets?
- Answer :
- Multivariate analysis : Apply PCA or cluster analysis to identify hidden variables (e.g., solvent polarity, temperature) .
- Uncertainty quantification : Report confidence intervals for kinetic parameters (e.g., activation energy).
- Meta-analysis : Aggregate data from peer-reviewed studies using tools like RevMan to assess consensus .
Q. What frameworks guide the integration of this compound into novel copolymer systems while ensuring data reproducibility?
- Answer :
- Design of Experiments (DoE) : Use factorial designs to optimize monomer ratios and crosslinker concentrations .
- Open-science practices : Share raw NMR/FTIR data via repositories (e.g., Zenodo) with standardized metadata .
- Peer validation : Collaborate with independent labs to verify thermal stability profiles (TGA/DSC) .
Literature & Methodology
Q. How can researchers conduct a systematic review of this compound’s applications in materials science?
- Answer :
- Search strategy : Use databases like SciFinder or Reaxys with keywords: "this compound," "alkylstyrene polymerization," "surfactant applications" .
- Inclusion criteria : Prioritize studies with full experimental details (e.g., CAS RN 100-42-5 derivatives) .
- Gap analysis : Identify understudied areas (e.g., biocompatibility) for future funding proposals .
Q. What ethical and methodological standards apply when citing patents or non-peer-reviewed sources for this compound synthesis?
- Answer :
- Verification : Reproduce patent procedures (e.g., USPTO) in-lab before citing .
- Critical appraisal : Cross-check non-peer-reviewed data with primary literature (e.g., ACS journals) .
- Transparency : Clearly label non-peer-reviewed sources in references to avoid misinterpretation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
